4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and ®-epichlorohydrin.
Epoxide Formation: The reaction of 3-fluorophenol with ®-epichlorohydrin under basic conditions forms an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((1R,2R)-1-Amino-2-oxopropyl)-3-fluorophenol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- (1S,2S)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness
4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1R,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
GSUPQKXDKROARR-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.